p-Octanophenetidide, beta-piperidino-
Description
p-Octanophenetidide, beta-piperidino- is a synthetic organic compound belonging to the phenylpropanoid and organonitrogen chemical classes. Structurally, it features a phenethylamide backbone substituted with an octanoyl group at the para position and a piperidine ring at the beta position of the ethyl chain. This configuration combines lipophilic (octanoyl) and basic (piperidine) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
112625-58-8 |
|---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[4-(2-piperidin-1-ylethoxy)phenyl]octanamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-7-10-21(24)22-19-11-13-20(14-12-19)25-18-17-23-15-8-6-9-16-23/h11-14H,2-10,15-18H2,1H3,(H,22,24) |
InChI Key |
JUKDCCPSPNSTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)OCCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Octanophenetidide, beta-piperidino- typically involves the formation of the piperidine ring through cyclization reactions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of p-Octanophenetidide, beta-piperidino- often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: p-Octanophenetidide, beta-piperidino- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, p-Octanophenetidide, beta-piperidino- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new synthetic pathways and reactions .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its piperidine ring is a common motif in many biologically active compounds, making it a subject of interest for drug discovery .
Medicine: In medicine, p-Octanophenetidide, beta-piperidino- is explored for its potential therapeutic applications. Compounds containing piperidine rings are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of p-Octanophenetidide, beta-piperidino- involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with three primary classes of molecules:
Piperidine-constrained phenethylamines: These compounds, such as those studied in , feature a piperidine ring fused to a phenethylamine scaffold. Unlike p-Octanophenetidide, beta-piperidino-, they lack the octanoyl group but demonstrate potent dipeptidyl peptidase IV (DPP-IV) inhibition due to their constrained geometry .
Phenylpropanoids: Flavonoids and coumarins (e.g., from ) share the aromatic phenyl group but diverge in functional groups, leading to distinct biological activities (e.g., antioxidant vs. enzyme inhibition) .
Acylated amines : Compounds like phenacetin (para-ethoxyacetanilide) share the acetamide backbone but lack the piperidine moiety, resulting in differing metabolic stability and target engagement.
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
- Piperidine positioning: The beta-piperidino group in p-Octanophenetidide may enhance binding to hydrophobic enzyme pockets compared to unsubstituted phenethylamides .
- Octanoyl substitution: The long alkyl chain could improve membrane permeability but may reduce aqueous solubility, a trade-off observed in acylated amines like arachidonoyl serotonin .
- Comparative potency: Piperidine-constrained phenethylamines achieve nanomolar DPP-IV inhibition due to rigid geometry, whereas flexible analogs like p-Octanophenetidide, beta-piperidino- may require optimization for similar efficacy .
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